

# 7-Aminonitrazepam chemical structure and properties

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# 7-Aminonitrazepam: A Comprehensive Technical Guide

# An In-depth Analysis of its Chemical Structure, Properties, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals

Introduction: **7-Aminonitrazepam** is the principal and pharmacologically active metabolite of Nitrazepam, a benzodiazepine derivative primarily prescribed for its sedative and hypnotic properties. The biotransformation of Nitrazepam to **7-aminonitrazepam** via nitro-reduction is a critical step in its metabolism. An understanding of the chemical and pharmacological profile of this metabolite is paramount for clinical toxicology, forensic analysis, and the development of novel therapeutics targeting the central nervous system. This technical guide provides a detailed overview of **7-aminonitrazepam**, encompassing its chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies.

## **Chemical Structure and Properties**

**7-Aminonitrazepam**, with the IUPAC name 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, is a benzodiazepine derivative. Its chemical structure is characterized by a diazepine



ring fused to a benzene ring, with a phenyl group at position 5 and an amino group at position 7.

#### Chemical Identifiers and Molecular Properties:

Property	Value	Source(s)	
IUPAC Name	7-amino-5-phenyl-1,3-dihydro- 1,4-benzodiazepin-2-one	[1],[2],[3]	
CAS Number	4928-02-3	[4],[1],[5],,[2],[3],[6],[7]	
Molecular Formula	C15H13N3O	[4],[1],,[2],[3],[7]	
Molecular Weight	251.28 g/mol	[4],[1],,[2],[3]	
Canonical SMILES	C1C(=O)NC2=C(C=C(C=C2)N )C(=N1)C3=CC=CC=C3	[8]	
InChI Key	OYOUQHVDCKOOAL- UHFFFAOYSA-N	[8]	

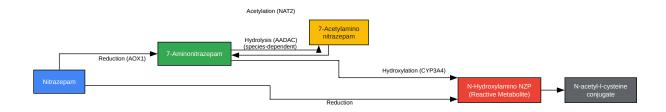
#### Physicochemical Properties:

Property	Value	Source(s)
Melting Point	242-244 °C	[5]
Boiling Point	394.44 °C (rough estimate)	[5]
Solubility	Slightly soluble in DMSO and Methanol.	[9]
Appearance	Pale Yellow Solid	[10]
рКа	2.5, 4.6, 13.1 (5% MeOH in H2O, t=20°C)	[9]
XLogP3	1	[1],

# **Metabolism and Signaling Pathways**



**7-Aminonitrazepam** is the major metabolite of nitrazepam, formed primarily in the liver. The metabolic cascade involves the reduction of the 7-nitro group of nitrazepam, a reaction catalyzed by enzymes such as aldehyde oxidase 1 (AOX1). Following its formation, **7-aminonitrazepam** can be further metabolized through acetylation to 7-acetylamino nitrazepam by N-acetyltransferase 2 (NAT2). In some species, this latter metabolite can be hydrolyzed back to **7-aminonitrazepam** by arylacetamide deacetylase (AADAC).[11],[12]

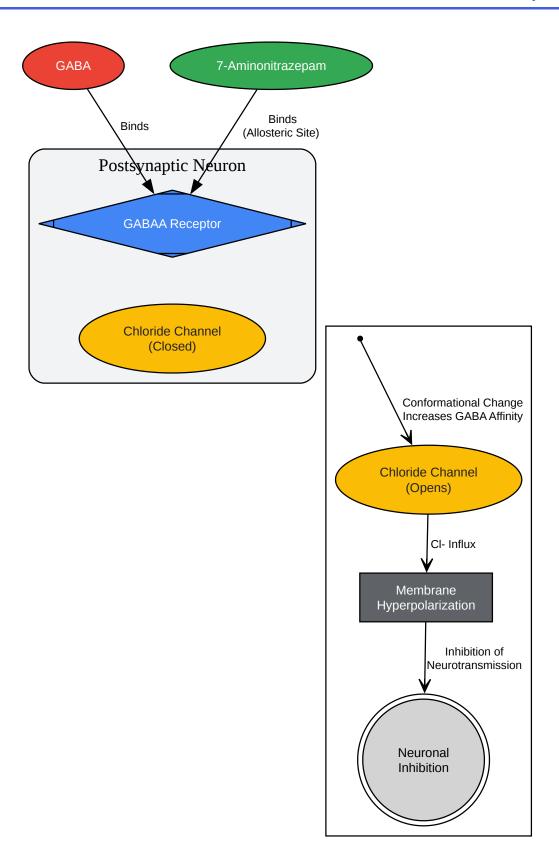


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Metabolic pathway of Nitrazepam.

Like other benzodiazepines, **7-aminonitrazepam** is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor in the central nervous system. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition.[4] While direct studies on **7-aminonitrazepam** are limited, research on the structurally similar 7-aminoclonazepam suggests it acts as a weak partial agonist at the benzodiazepine receptor.[13]





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Proposed signaling pathway of **7-Aminonitrazepam** at the GABAA receptor.



# Experimental Protocols Synthesis of 7-Aminonitrazepam from Nitrazepam

A straightforward method for the synthesis of **7-aminonitrazepam** involves the reduction of the nitro group of nitrazepam using tin(II) chloride.[5]

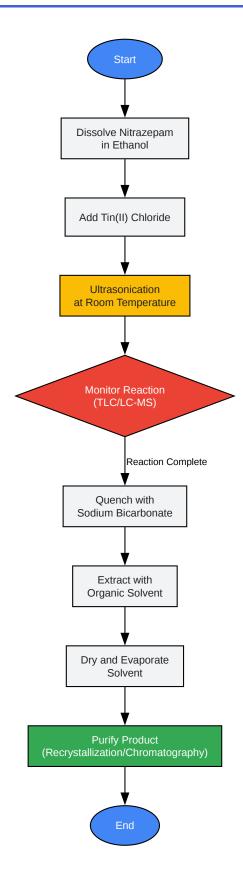
#### Materials:

- Nitrazepam
- Tin(II) chloride (SnCl2)
- Ethanol
- Ultrasonicator
- Standard laboratory glassware

#### Procedure:

- Dissolve Nitrazepam in ethanol in a round-bottom flask.
- Add an excess of tin(II) chloride to the solution.
- Place the flask in an ultrasonic bath at room temperature.
- Sonicate the mixture until the reaction is complete (monitoring by TLC or LC-MS is recommended).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude **7-aminonitrazepam**.
- Purify the product by recrystallization or column chromatography.





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Generalized workflow for the synthesis of **7-Aminonitrazepam**.



### **Analytical Methodologies**

The detection and quantification of **7-aminonitrazepam** in biological matrices are crucial in forensic and clinical settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1],[10],[14],[15]

GC-MS Analysis of **7-Aminonitrazepam** in Urine (Generalized Protocol)

This method often requires derivatization to improve the volatility and thermal stability of the analyte.

- 1. Sample Preparation (Solid Phase Extraction SPE):
- To 2 mL of urine, add an internal standard (e.g., 7-aminoclonazepam).
- Hydrolyze the sample with β-glucuronidase to cleave any conjugated metabolites.[14]
- · Adjust the pH with a suitable buffer.
- Load the sample onto a conditioned SPE cartridge.
- Wash the cartridge with deionized water and a non-polar solvent (e.g., hexane).
- Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate-methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- 2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tertbutyldimethylsilyl (TBDMS).,[10]
- · Heat the mixture to facilitate the reaction.
- 3. GC-MS Analysis:
- Column: A non-polar capillary column (e.g., HP-5MS).
- · Injection Mode: Splitless.
- Carrier Gas: Helium.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.[1]
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.



#### LC-MS/MS Analysis of **7-Aminonitrazepam** in Urine (Generalized Protocol)

This technique generally does not require derivatization, simplifying the sample preparation process.[14],[15]

#### 1. Sample Preparation:

- To a urine sample, add an internal standard (e.g., 7-aminoclonazepam-d4).
- Perform enzymatic hydrolysis with β-glucuronidase.[14],[15]
- Perform protein precipitation with a solvent like acetonitrile or liquid-liquid extraction.[15]
- Centrifuge the sample and dilute the supernatant.

#### 2. LC-MS/MS Analysis:

- LC Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
- MRM Transitions: Specific precursor-to-product ion transitions for **7-aminonitrazepam** and the internal standard are monitored for quantification and confirmation.

#### Quantitative Performance of Analytical Methods:

Method	Matrix	LLOQ	Linear Range	Recovery	Source(s)
GC-MS (TBDMS derivatization	Urine	3 μg/L	10-500 μg/L	96.3-102.6%	[10]
LC-MS/MS	Urine	0.5 ng/mL	1-50 ng/mL	89.0-95.2%	[15]
Nano- enhanced ELISA	Urine	0.18 μg/kg	N/A	N/A	[2]



## **Pharmacological and Toxicological Profile**

**7-Aminonitrazepam** is a pharmacologically active metabolite.[4] Its primary mechanism of action is believed to be the modulation of the GABAA receptor, similar to other benzodiazepines.[4] Studies on the related compound, 7-aminoclonazepam, have shown it to be a weak partial agonist at the benzodiazepine receptor, suggesting a similar profile for **7-aminonitrazepam**.[13]

Experimental Assays for Pharmacological Characterization:

- Radioligand Binding Assay: This assay determines the binding affinity (Ki) of 7aminonitrazepam for the benzodiazepine site on the GABAA receptor by measuring the displacement of a radiolabeled ligand.[4]
- Electrophysiological Assay (Patch-Clamp): This technique measures the functional effect of 7-aminonitrazepam on GABA-induced currents in neurons or cell lines expressing GABAA receptors. It allows for the determination of the compound's efficacy as a positive allosteric modulator.[4],[13]

Toxicological data specifically for **7-aminonitrazepam** is limited. However, as a metabolite of nitrazepam, its presence is a key indicator in toxicological screenings for nitrazepam use. The formation of reactive metabolites, such as N-hydroxylamino nitrazepam, from both nitrazepam and **7-aminonitrazepam**, is an area of toxicological interest due to their potential for cellular damage.[11],[12]

## Conclusion

**7-Aminonitrazepam** is a crucial analyte in the clinical and forensic monitoring of nitrazepam use. Its chemical properties, metabolic fate, and pharmacological activity are of significant interest to researchers in drug metabolism, pharmacology, and toxicology. The experimental protocols and data presented in this guide provide a foundational resource for professionals in these fields. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of **7-aminonitrazepam** and its contribution to the overall effects of nitrazepam.



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